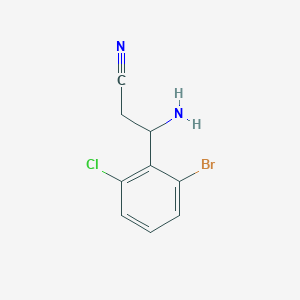

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is known for its unique structure, which includes an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Condensation Reactions: The nitrile group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, secondary amines, imines, and amides .

Scientific Research Applications

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile

- 3-Amino-3-(2-bromo-5-chlorophenyl)propanenitrile

- 3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile

Uniqueness

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrClN, with a molecular weight of approximately 259.53 g/mol. The presence of halogen substituents (bromo and chloro) enhances the compound's reactivity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanism of action remains an area of active research, with studies focusing on enzyme inhibition and receptor modulation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has demonstrated that compounds structurally similar to this compound can exhibit selective cytotoxicity against cancerous cell lines. For instance, studies targeting the Arylhydrocarbon Receptor (AhR) have revealed promising results in inhibiting cancer cell proliferation while sparing normal cells . The compound's structural features may enhance its efficacy in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that related compounds can reduce inflammation markers in cellular models, indicating that this compound may possess similar effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Research has focused on optimizing these synthetic pathways to improve yield and purity while adhering to green chemistry principles.

Comparative Analysis

A comparative analysis of structurally related compounds reveals differences in biological activity based on substituent variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile | Fluorine instead of chlorine | Potentially different reactivity |

| (3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile | Methyl group instead of chlorine | Altered steric properties affecting binding interactions |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |

InChI Key |

NJCDNTRWTNOAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.